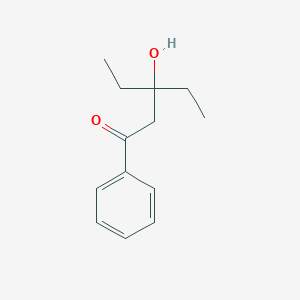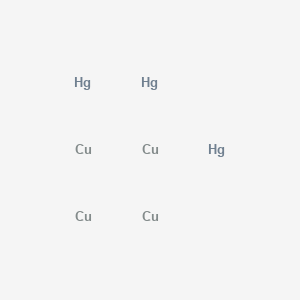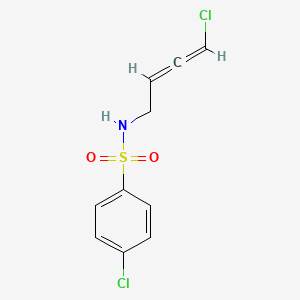![molecular formula C14H17Cl2NO4 B14356670 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate CAS No. 92295-16-4](/img/structure/B14356670.png)
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)amino groups and diacetate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate typically involves the reaction of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diol with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxyl groups on the benzene ring, resulting in the formation of the diacetate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for similar therapeutic purposes.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its diacetate groups also contribute to its unique reactivity and applications.
Propriétés
Numéro CAS |
92295-16-4 |
|---|---|
Formule moléculaire |
C14H17Cl2NO4 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-10(18)20-13-4-3-12(9-14(13)21-11(2)19)17(7-5-15)8-6-16/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
PADACNHEAHBUKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)N(CCCl)CCCl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


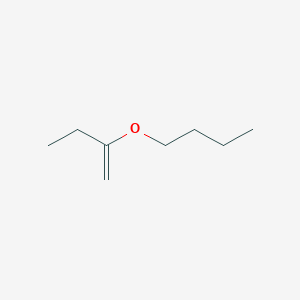
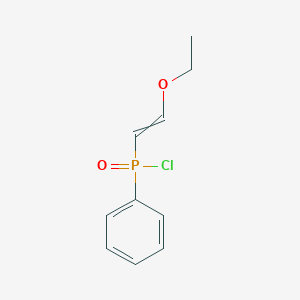
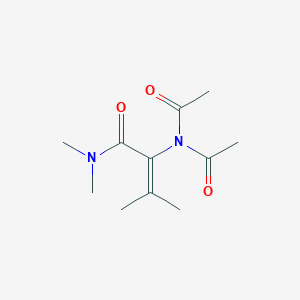


![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
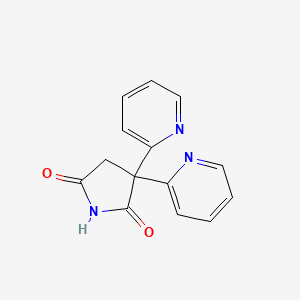

![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
